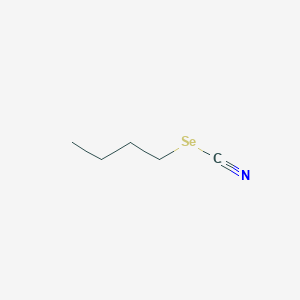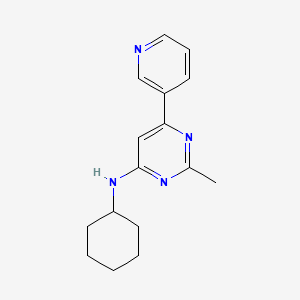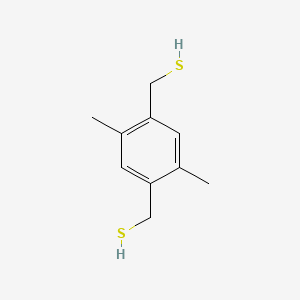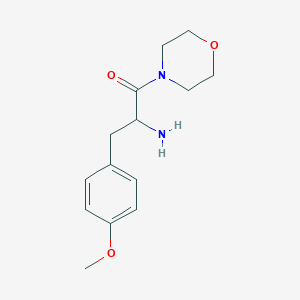
2-Amino-3-(4-methoxyphenyl)-1-(morpholin-4-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3-(4-methoxyphenyl)-1-(morpholin-4-yl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of an amino group, a methoxyphenyl group, and a morpholinyl group attached to a propanone backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound in both academic and industrial settings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(4-methoxyphenyl)-1-(morpholin-4-yl)propan-1-one typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with morpholine, followed by the addition of an amino group through reductive amination. The reaction conditions often require the use of catalysts such as palladium on carbon and hydrogen gas to facilitate the reduction process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3-(4-methoxyphenyl)-1-(morpholin-4-yl)propan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like thionyl chloride can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 4-methoxybenzaldehyde, while reduction could produce 2-amino-3-(4-methoxyphenyl)-1-(morpholin-4-yl)propan-1-ol.
Wissenschaftliche Forschungsanwendungen
2-Amino-3-(4-methoxyphenyl)-1-(morpholin-4-yl)propan-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 2-Amino-3-(4-methoxyphenyl)-1-(morpholin-4-yl)propan-1-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the methoxyphenyl group may participate in hydrophobic interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Amino-3-(4-hydroxyphenyl)-1-(morpholin-4-yl)propan-1-one: Similar structure but with a hydroxy group instead of a methoxy group.
2-Amino-3-(4-chlorophenyl)-1-(morpholin-4-yl)propan-1-one: Contains a chlorine atom in place of the methoxy group.
Uniqueness
The presence of the methoxy group in 2-Amino-3-(4-methoxyphenyl)-1-(morpholin-4-yl)propan-1-one imparts unique chemical properties, such as increased lipophilicity and altered electronic effects, which can influence its reactivity and interactions with biological targets.
Eigenschaften
CAS-Nummer |
6330-18-3 |
|---|---|
Molekularformel |
C14H20N2O3 |
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
2-amino-3-(4-methoxyphenyl)-1-morpholin-4-ylpropan-1-one |
InChI |
InChI=1S/C14H20N2O3/c1-18-12-4-2-11(3-5-12)10-13(15)14(17)16-6-8-19-9-7-16/h2-5,13H,6-10,15H2,1H3 |
InChI-Schlüssel |
SSJDLHXMKXBTLO-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)CC(C(=O)N2CCOCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


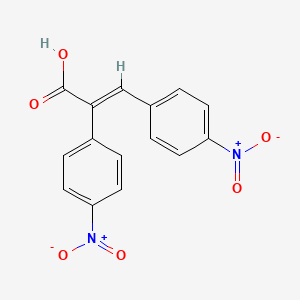
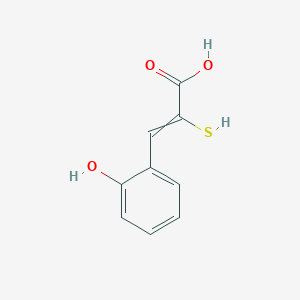
![Bicyclo[2.2.1]heptan-2-one, 1,7,7-trimethyl-3-nitro-](/img/structure/B14740737.png)
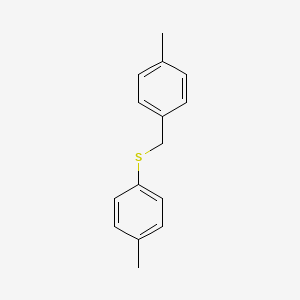
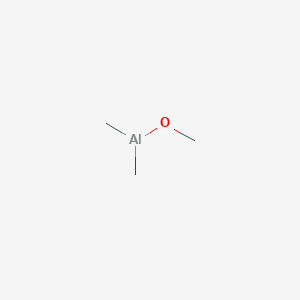

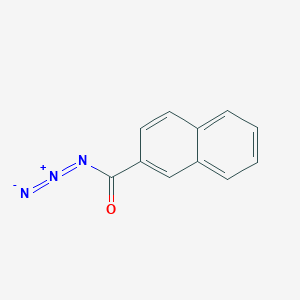
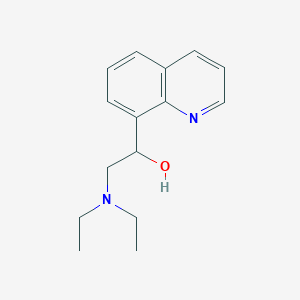
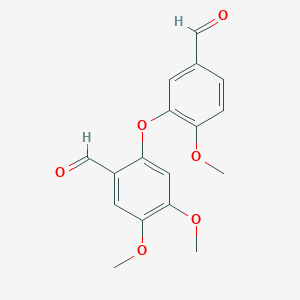
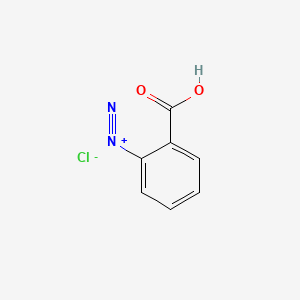
![1-(4-Bromophenyl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B14740774.png)
